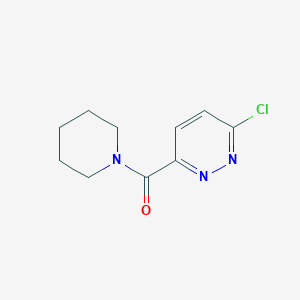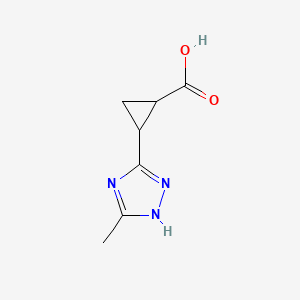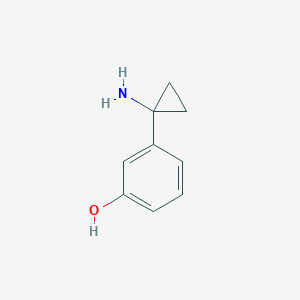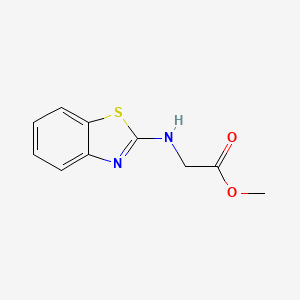
3-Chloro-6-(piperidine-1-carbonyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a piperidine-1-carbonyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine typically involves the reaction of 3-chloropyridazine with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(piperidine-1-carbonyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and piperidine.
Scientific Research Applications
3-Chloro-6-(piperidine-1-carbonyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique properties, including its hydrogen-bonding capacity and dipole moment, facilitate binding to these targets. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridazine: Lacks the piperidine-1-carbonyl group, making it less versatile in medicinal chemistry applications.
6-(Piperidine-1-carbonyl)pyridazine: Lacks the chloro group, which may affect its reactivity and binding properties.
3,6-Dichloropyridazine: Contains two chloro groups, which can lead to different reactivity patterns compared to 3-Chloro-6-(piperidine-1-carbonyl)pyridazine.
Uniqueness
This compound is unique due to the presence of both the chloro and piperidine-1-carbonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in drug design and other scientific research areas.
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(6-chloropyridazin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O/c11-9-5-4-8(12-13-9)10(15)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 |
InChI Key |
WTLQIVBSAJHTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)








![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)



